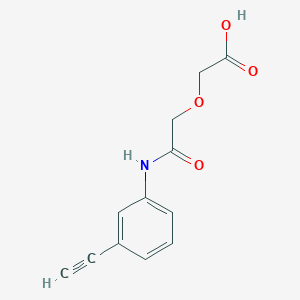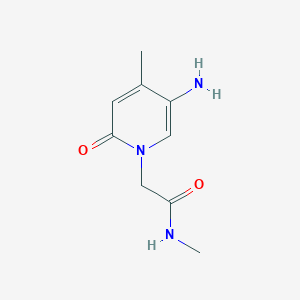
2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C13H19N. It is a derivative of tetrahydroquinoline, characterized by the presence of four methyl groups at positions 2, 4, 7, and 8 on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. This reaction proceeds efficiently under mild conditions, offering a straightforward route to a variety of tetrahydroquinoline derivatives with high yields and excellent diastereoselectivities .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in different applications, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. The compound’s antitumor and antibacterial effects are believed to result from its interaction with specific enzymes and cellular pathways, leading to the inhibition of cell proliferation and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline include:
1,2,3,4-Tetrahydroquinoline: The parent compound without the methyl substitutions.
2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: A closely related derivative with similar structural features.
Naphthalene, 1,2,3,4-tetrahydro-2,2,5,7-tetramethyl-: Another related compound with a different core structure but similar methyl substitutions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-8-5-6-12-9(2)7-10(3)14-13(12)11(8)4/h5-6,9-10,14H,7H2,1-4H3 |
InChI-Schlüssel |
WIDSWFNCHJKVGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC2=C1C=CC(=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one](/img/structure/B13639075.png)





![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)



![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)
